4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is notable for its unique structure, which includes a bromine atom and a diphenylmethyl group attached to an azetidine ring
Preparation Methods
The synthesis of 4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bromine, hydrazine derivatives, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates with various biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and diphenylmethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions that influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: A simpler compound with a bromine atom attached to a pyrazole ring, lacking the azetidine and diphenylmethyl groups.
1-(diphenylmethyl)-1H-pyrazole: A compound with a diphenylmethyl group attached to a pyrazole ring, lacking the bromine atom and azetidine ring.
4-bromo-1-methyl-1H-pyrazole: A compound with a bromine atom and a methyl group attached to a pyrazole ring, lacking the diphenylmethyl and azetidine groups.
Properties
Molecular Formula |
C20H20BrN3 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-[(1-benzhydrylazetidin-3-yl)methyl]-4-bromopyrazole |
InChI |
InChI=1S/C20H20BrN3/c21-19-11-22-24(15-19)14-16-12-23(13-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,15-16,20H,12-14H2 |
InChI Key |
GIYDPWGMGFRBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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